molecular formula C25H23NO4 B2817276 2-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid CAS No. 1262629-25-3

2-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid

Cat. No.: B2817276
CAS No.: 1262629-25-3
M. Wt: 401.462
InChI Key: KIAHYBHCJZLAKK-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is a synthetic organic compound that belongs to the class of amino acids. It features a complex structure with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with 3,5-dimethylphenylacetic acid and 9H-fluoren-9-ylmethanol.

    Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions.

    Coupling: The protected amino acid is then coupled with the 3,5-dimethylphenylacetic acid using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings.

    Reduction: Reduction reactions can target the carbonyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylphenyl)acetic acid: Lacks the Fmoc protecting group.

    Fmoc-amino acids: Similar structure but with different side chains.

Uniqueness

2-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is unique due to its specific combination of the 3,5-dimethylphenyl group and the Fmoc-protected amino acid structure, which imparts distinct chemical and biological properties.

Biological Activity

2-(3,5-Dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a dimethylphenyl moiety. Its molecular formula is C22H25NO3C_{22}H_{25}NO_3, with a molecular weight of approximately 365.44 g/mol. The LogP value of 5.385 suggests significant lipophilicity, which may influence its bioavailability and interaction with biological membranes .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives with similar structures were evaluated for their efficacy against various cancer cell lines. In vitro tests demonstrated that certain analogs displayed IC50 values in the micromolar range, indicating potent cytotoxic effects against human cancer cells .

CompoundCell LineIC50 (µM)
Analog AHCT1164.363
Analog BMCF76.500
Analog CHeLa5.200

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors involved in cell proliferation and survival pathways. The Fmoc group enhances stability during metabolic processes, while the dimethylphenyl moiety may facilitate interactions through hydrophobic and π-π stacking interactions with target proteins .

Enzyme Inhibition

Research has shown that the compound can inhibit key enzymes implicated in cancer progression, such as proteases and kinases. This inhibition is critical for preventing tumor growth and metastasis. For example, studies have demonstrated that this class of compounds can effectively inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation during cancer invasion .

Anti-inflammatory Effects

In addition to anticancer properties, compounds similar to this one have exhibited anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This dual action could make them valuable in treating conditions associated with chronic inflammation .

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the effects of a related compound on colorectal cancer cells, showing significant apoptosis induction through the activation of caspase pathways.
  • Inflammation Model : In an animal model of arthritis, administration of a structurally related compound resulted in reduced swelling and pain, correlating with decreased levels of pro-inflammatory cytokines in serum samples.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-15-11-16(2)13-17(12-15)23(24(27)28)26-25(29)30-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22-23H,14H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAHYBHCJZLAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262629-25-3
Record name 2-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
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